molecular formula C19H21ClN2O2S B2358299 (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide CAS No. 2035019-54-4

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

Cat. No.: B2358299
CAS No.: 2035019-54-4
M. Wt: 376.9
InChI Key: ACCWAADYQGIZTF-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the acrylamide with a chlorophenyl derivative.

    Incorporation of the furan ring: The furan ring is introduced via a coupling reaction with a furan-containing reagent.

    Addition of the thiomorpholine moiety: The final step involves the reaction of the intermediate compound with thiomorpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The thiomorpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
  • (E)-3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
  • (E)-3-(2-methylphenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-7,10,14,18H,8-9,11-13H2,(H,21,23)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCWAADYQGIZTF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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